molecular formula C16H20N2O4S B13560532 tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate

tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate

Cat. No.: B13560532
M. Wt: 336.4 g/mol
InChI Key: LRWZYKVGLYYBAE-UHFFFAOYSA-N
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Description

tert-butyl N-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate is a carbamate derivative featuring a naphthalene core substituted with a sulfamoyl group at the 6-position and a tert-butyl carbamate-protected aminomethyl group at the 2-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing synthetic versatility and stability during chemical reactions.

Properties

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl N-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate

InChI

InChI=1S/C16H20N2O4S/c1-16(2,3)22-15(19)18-10-11-4-5-13-9-14(23(17,20)21)7-6-12(13)8-11/h4-9H,10H2,1-3H3,(H,18,19)(H2,17,20,21)

InChI Key

LRWZYKVGLYYBAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a naphthalene derivative containing a sulfamoyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of amine derivatives.

    Substitution: Substitution reactions can occur at the naphthalene ring or the sulfamoyl group. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: This compound is used in biochemical studies to investigate enzyme interactions and protein modifications. Its sulfamoyl group can mimic the structure of certain biological molecules, making it useful in studying enzyme inhibition.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The naphthalene ring provides hydrophobic interactions, enhancing the binding affinity of the compound to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate with structurally related tert-butyl carbamate derivatives from the evidence, focusing on substituents, molecular features, and hypothesized applications:

Compound Name (CAS Number) Molecular Formula Key Substituents Structural Features Potential Applications
tert-butyl N-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate (Hypothetical) C₁₆H₂₀N₂O₄S Naphthalene, sulfamoyl (-SO₂NH₂) Aromatic, polar sulfonamide, bulky Boc group Enzyme inhibition, antimicrobial agents
tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate (606119-43-1) C₁₅H₁₈N₂O₃ Quinoline, hydroxyl (-OH) Aromatic, hydrogen-bond donor Antimicrobial, fluorescence-based probes
tert-butyl N-[[(2R)-4,4-difluoropyrrolidin-2-yl]methyl]carbamate (1407991-26-7) C₁₁H₂₀F₂N₂O₂ Pyrrolidine, difluoro (-F₂) Aliphatic, lipophilic, chiral center CNS drugs, metabolic stability enhancement
tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate (Unspecified CAS) C₁₂H₂₁N₃O₃ Piperidine, carbamoyl (-CONH₂) Hydrogen-bond acceptor, rigid ring Protease inhibitors, peptide mimetics
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (154737-89-0) C₁₀H₁₉NO₃ Cyclopentane, hydroxyl (-OH) Aliphatic, stereospecific Chiral intermediates, prodrug synthesis

Key Comparison Points:

Aromatic vs. Aliphatic Cores: The naphthalene and quinoline derivatives (hypothetical target and ) possess extended aromatic systems, enabling π-π stacking interactions critical for binding to biological targets. In contrast, pyrrolidine and piperidine analogs () utilize aliphatic rings, favoring conformational flexibility and membrane permeability.

This may improve solubility but reduce blood-brain barrier penetration. Fluorine substituents in the pyrrolidine analog increase lipophilicity and metabolic stability, a strategy common in CNS drug design.

Stereochemical Complexity :

  • Chiral centers in cyclopentane and pyrrolidine derivatives () highlight the importance of stereochemistry in biological activity. The target compound’s planar naphthalene core lacks chirality, simplifying synthesis but limiting stereospecific interactions.

Protective Group Utility: All compounds employ the tert-butyl carbamate group for amine protection, ensuring stability during synthesis. However, the Boc group’s bulkiness may sterically hinder interactions in the quinoline and naphthalene derivatives compared to smaller substituents.

Research Findings and Data Gaps

While the provided evidence lacks direct data on the target compound, structural parallels to PharmaBlock’s catalog suggest:

  • Synthetic Feasibility : The Boc-protected amines and aromatic sulfonamide groups are synthetically accessible via established protocols (e.g., nucleophilic substitution, Suzuki coupling) .
  • Solubility Challenges : Sulfamoyl and hydroxyl groups may improve aqueous solubility compared to fluorine- or carbamoyl-substituted analogs, though experimental validation is needed.

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